molecular formula C19H17N3O3S B2942613 N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide CAS No. 1251625-75-8

N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide

Cat. No. B2942613
CAS RN: 1251625-75-8
M. Wt: 367.42
InChI Key: AERMLGPGDBDNHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazolinones often involves the reaction of anthranilic acid derivatives (Method B) or alternatively by methods C or D . Hydrolysis of 4-amino-2-quinolones or 2-amino-4-hydroxyquinolines can also be used .


Molecular Structure Analysis

Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . Quinazolinones, oxidized quinazolines, are promising compounds with a wide range of biological activities .


Chemical Reactions Analysis

Quinazolinones can undergo various chemical reactions. For example, electrophilic attack on carbon (nitration) is one of the reactions . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .


Physical And Chemical Properties Analysis

Quinazolinones are stable compounds with relatively easy methods for preparation . Their lipophilicity helps them penetrate through the blood–brain barrier, making them suitable for targeting different central nervous system diseases .

Scientific Research Applications

Alzheimer’s Disease Treatment

This compound has been found to have potential applications in the treatment of Alzheimer’s Disease . It is a new multi-target directed ligand (MTDL) designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase, which are considered promising targets on the development of disease-modifying therapies against Alzheimer’s Disease . It has shown beneficial effects in preclinical AD-like models by influencing in vivo neurogenesis, oxidative and inflammatory pathways .

Anticancer Activity

Quinazoline derivatives, such as the compound , have been found to have anticancer properties . They have been tested for anticancer activity as irreversible dual EGFR/HER2 inhibitors .

Antibacterial Properties

Quinazolinone and quinazolinone derivatives, including this compound, have been found to have significant antibacterial properties . They have been used in the development of novel classes of antibacterial agents .

Antifungal Properties

In addition to their antibacterial properties, quinazolinone and quinazolinone derivatives have also been found to have antifungal properties .

Anti-inflammatory Properties

Quinazolinone and quinazolinone derivatives have been found to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation .

Anticonvulsant Properties

Quinazolinone and quinazolinone derivatives have been found to have anticonvulsant properties . This makes them potentially useful in the treatment of conditions characterized by seizures .

Mechanism of Action

Target of Action

The compound, also known as N-[(4-methoxyphenyl)methyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide, is a multi-target directed ligand (MTDL). It is designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .

Mode of Action

The compound interacts with its targets, leading to significant changes. It prevents amyloid beta (Aβ) formation through the downregulation of Amyloid Protein Precursor (APP) and BACE levels in APPswe-expressing cells . Furthermore, it reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .

Biochemical Pathways

The compound affects the biochemical pathways related to Alzheimer’s Disease. It influences the pathway of Aβ formation by downregulating APP and BACE . It also modulates the GSK3β pathway, which is involved in tau phosphorylation . These changes in the pathways lead to a reduction in Aβ formation and tau phosphorylation, two main features of AD pathophysiology .

Pharmacokinetics

The compound has shown beneficial effects in preclinical ad-like models , suggesting that it has favorable ADME properties for therapeutic use.

Result of Action

The compound’s action results in the prevention of Aβ formation and reduction of tau phosphorylation in cellular models of Alzheimer’s Disease . This is achieved through the downregulation of APP and BACE levels and modulation of the GSK3β pathway . These molecular and cellular effects support the compound’s potential as a therapeutic strategy against AD .

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-25-14-5-2-12(3-6-14)11-20-17(23)13-4-7-15-16(10-13)21-19-22(18(15)24)8-9-26-19/h2-7,10H,8-9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERMLGPGDBDNHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N4CCSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide

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